molecular formula C5H14ClNO B3366997 (R)-3-amino-2-methyl-butan-2-ol hydrochloride CAS No. 157769-82-9

(R)-3-amino-2-methyl-butan-2-ol hydrochloride

Cat. No. B3366997
CAS RN: 157769-82-9
M. Wt: 139.62 g/mol
InChI Key: YURXCUVDCIDDHM-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-3-amino-2-methyl-butan-2-ol hydrochloride” is a hydrochloride salt of an organic compound. Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base . They are commonly used to improve the water solubility of organic compounds, which can be desirable for substances used in medications .


Molecular Structure Analysis

The molecular structure of a compound like “®-3-amino-2-methyl-butan-2-ol hydrochloride” would typically be determined using techniques such as single-crystal X-ray diffraction (SC-XRD) analysis .


Chemical Reactions Analysis

Amines, like the one present in “®-3-amino-2-methyl-butan-2-ol hydrochloride”, can undergo a variety of reactions, including alkylation and acylation . Hydrochlorides can react with bases and metals .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure and the presence of functional groups .

Mechanism of Action

The mechanism of action of (R)-3-amino-2-methyl-butan-2-ol hydrochloride is not well understood. It has been found to inhibit the activity of arginase, an enzyme that catalyzes the hydrolysis of arginine to ornithine and urea. This inhibition leads to an increase in the level of arginine, which has been found to have various physiological effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to increase the level of nitric oxide in the body, which has vasodilatory effects and can improve blood flow. It has also been found to increase the level of insulin-like growth factor 1 (IGF-1), which has anabolic effects and can promote muscle growth. In addition, it has been found to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

(R)-3-amino-2-methyl-butan-2-ol hydrochloride has several advantages for lab experiments. It is a relatively simple molecule to synthesize and can be easily incorporated into peptides and other biologically active molecules. It has also been found to have low toxicity and to be well tolerated in animal studies. However, its mechanism of action is not well understood, and further research is needed to fully elucidate its biochemical and physiological effects.

Future Directions

There are several future directions for research on (R)-3-amino-2-methyl-butan-2-ol hydrochloride. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. It has been found to have potential as a treatment for cardiovascular disease, diabetes, and cancer. Another area of interest is its role in muscle growth and athletic performance. It has been found to promote muscle growth and to improve exercise performance in animal studies, and further research is needed to determine its potential as a performance-enhancing agent in humans. Finally, research is needed to fully elucidate its mechanism of action and to determine its safety and efficacy in humans.

Scientific Research Applications

(R)-3-amino-2-methyl-butan-2-ol hydrochloride has been found to have various scientific research applications. It has been used as a building block in the synthesis of peptides and other biologically active molecules. It has also been used as a chiral auxiliary in asymmetric synthesis. In addition, it has been found to have potential as a therapeutic agent for the treatment of various diseases.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, many hydrochlorides are corrosive and can cause skin burns and eye damage .

properties

IUPAC Name

(3R)-3-amino-2-methylbutan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-4(6)5(2,3)7;/h4,7H,6H2,1-3H3;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURXCUVDCIDDHM-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C)(C)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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